2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process:
Formation of Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the reaction of the benzylated benzodiazole with 2-methylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the acetamide group.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the benzyl and methyl groups, which can influence its biological activity and chemical reactivity. This unique structure may result in different interactions with biological targets compared to similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRGOCAGYIMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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